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Compound of Interest

Compound Name: 2-Amino-4-phenylthiazole

Cat. No.: B15553510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 2-Amino-4-phenylthiazole, a significant scaffold in medicinal

chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for these

characterization techniques.

Spectroscopic Data Summary
The empirical formula for 2-Amino-4-phenylthiazole is C₉H₈N₂S, with a molecular weight of

176.24 g/mol .[1] The spectroscopic data presented below serves to confirm the structure and

purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

¹H NMR Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

5.97 s 2H -NH₂ CDCl₃

6.89 s 1H Thiazole C5-H CDCl₃

7.51 m 3H
Phenyl C3'-H,

C4'-H, C5'-H
CDCl₃

7.18 s 2H -NH₂ DMSO-d₆

6.88 s 1H Thiazole C5-H DMSO-d₆

7.80-7.25 m 5H Phenyl Protons DMSO-d₆

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

168.2 C2 (Thiazole, C-NH₂)

150.7 C4 (Thiazole, C-Phenyl)

134.8 C1' (Phenyl, C-Thiazole)

128.8 C3'/C5' (Phenyl)

127.6 C4' (Phenyl)

125.8 C2'/C6' (Phenyl)

102.5 C5 (Thiazole, C-H)

Note: ¹³C NMR data is referenced from publicly available spectra. Specific peak assignments

may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2-Amino-4-phenylthiazole is typically recorded using a KBr disc method.[2]

Wavenumber (cm⁻¹) Intensity Assignment

3420, 3210, 3130 Strong N-H stretching (amino group)

2905, 2845 Medium C-H stretching (aromatic)

1575 Strong C=N stretching (thiazole ring)

1520 Strong N-H bending (amino group)

1470, 1430 Medium C=C stretching (aromatic ring)

1345 Medium C-N stretching

770 Strong
C-H out-of-plane bending

(aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-Amino-4-phenylthiazole, electron ionization (EI) is a common method.

m/z Relative Intensity (%) Assignment

176 100 [M]⁺ (Molecular Ion)

134 51.2 [M - CH₂N₂]⁺

89 8.0 [C₇H₅]⁺

177 11.3 [M+1]⁺

178 4.9 [M+2]⁺

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
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¹H and ¹³C NMR Spectroscopy
A sample of 2-Amino-4-phenylthiazole (5-10 mg) is dissolved in approximately 0.5-0.7 mL of

a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal

standard (0 ppm). The spectra are recorded on a spectrometer, for instance, a Bruker AM-300,

operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[1] Data is

processed using appropriate software to apply Fourier transformation, phase correction, and

baseline correction.

FT-IR Spectroscopy (KBr Pellet Method)
1-2 mg of the solid 2-Amino-4-phenylthiazole sample is finely ground in an agate mortar.[2]

Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added, and

the mixture is thoroughly triturated to ensure a homogenous dispersion.[2] The powdered

mixture is then transferred to a die and compressed under high pressure (typically 8-10 tons)

using a hydraulic press to form a thin, transparent pellet. The pellet is placed in the sample

holder of an FTIR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample

spectrum.[2]

Mass Spectrometry (Electron Ionization)
A small amount of the 2-Amino-4-phenylthiazole sample is introduced into the ion source of a

mass spectrometer, often via a direct insertion probe or after separation by gas

chromatography. In the ion source, the sample is vaporized and bombarded with a beam of

high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The

resulting positively charged ions are then accelerated into the mass analyzer, where they are

separated based on their mass-to-charge (m/z) ratio. A detector records the abundance of each

ion, generating a mass spectrum.[3]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-4-phenylthiazole.
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General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: A flowchart illustrating the key stages from compound synthesis to structural

confirmation using various spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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